Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate

Description

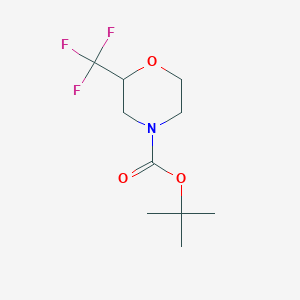

Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate group and a trifluoromethyl (-CF₃) substituent at the 2-position of the morpholine ring. Morpholine carboxylates are widely used in medicinal chemistry as intermediates for drug synthesis due to their ability to modulate pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability . The trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation, making it valuable in optimizing drug candidates .

Properties

IUPAC Name |

tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-4-5-16-7(6-14)10(11,12)13/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJAVMRTHPIPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated reagents (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in new derivatives with modified functional groups.

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Development

The compound has been explored as a potential building block for various therapeutic agents. Its structural features allow for modifications that can enhance biological activity. For example, it has been utilized in the design of inhibitors targeting protein arginine methyltransferase 5 (PRMT5), which plays a significant role in cancer biology. Inhibitors derived from this compound have shown promising results in preclinical studies, demonstrating efficacy against solid tumors .

2.2 RBP4 Antagonists

Research has indicated that derivatives of tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate can act as antagonists to retinol-binding protein 4 (RBP4). These compounds have been shown to significantly reduce serum RBP4 levels in animal models, suggesting potential applications in metabolic disorders such as obesity and insulin resistance .

Biological Evaluation

3.1 Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of specific protein interactions critical for disease progression. For instance, its role in inhibiting PRMT5 involves competitive binding to the enzyme's substrate binding pocket, thereby disrupting methylation processes essential for tumor growth .

3.2 Case Studies

-

Case Study 1: PRMT5 Inhibition

In a study evaluating various PRMT5 inhibitors, compounds derived from this compound exhibited IC50 values in the low nanomolar range, indicating high potency against PRMT5 activity . These findings support further development as potential cancer therapeutics. -

Case Study 2: Metabolic Disorders

Another study highlighted the efficacy of RBP4 antagonists based on this compound in reducing serum levels of retinol-binding protein, which is linked to improved metabolic outcomes in mice fed a high-fat diet . This suggests that such compounds could be beneficial in managing obesity-related conditions.

Comparative Analysis of Related Compounds

The following table summarizes key characteristics and applications of related compounds:

| Compound Name | Mechanism of Action | Therapeutic Area | IC50 (nM) |

|---|---|---|---|

| This compound | PRMT5 inhibition | Cancer therapy | <10 |

| Compound A | RBP4 antagonism | Metabolic disorders | <50 |

| Compound B | Enzyme inhibition | Neurological disorders | <20 |

Mechanism of Action

The mechanism of action of tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key analogs and their distinguishing substituents:

Functional Group Impact on Physicochemical Properties

- Trifluoromethyl vs.

- Aminoalkyl vs. Hydroxymethyl: The aminomethyl substituent (CAS 140645-53-0) imparts basicity (pKa ~9–10), making the compound suitable for salt formation or as a ligand in metal-catalyzed reactions. In contrast, the hydroxymethyl group in CAS 1416444-68-2 offers hydrogen-bonding capability, improving solubility in polar solvents .

Biological Activity

Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and biological properties. This article explores its biological activity, potential applications in pharmaceuticals, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H20F3NO3

- Molecular Weight : Approximately 331.33 g/mol

- Functional Groups :

- Morpholine ring

- Trifluoromethyl group

- Carboxylate functional group

The trifluoromethyl group enhances lipophilicity, which is crucial for improving the compound's biological activity and pharmacokinetic properties.

Preliminary studies suggest that this compound interacts with various biological targets, potentially influencing pathways related to cancer and infectious diseases. The introduction of fluorine atoms can improve metabolic stability and reduce the likelihood of oxidative degradation, enhancing the compound's therapeutic potential .

Biological Activity

- Anticancer Properties :

- The compound may serve as a lead for developing new anticancer therapies. Its structural similarity to other known inhibitors suggests potential efficacy against cancer cell lines, although specific studies are needed to quantify this activity.

- Infectious Disease Targeting :

- Due to its biological activity, it is also being investigated for applications against infectious diseases. The trifluoromethyl group may enhance binding affinity to target proteins involved in disease pathways.

Case Studies

- Study on Lipophilicity and Activity : A study indicated that compounds with trifluoromethyl groups exhibit improved potency in inhibiting specific enzymes compared to their non-fluorinated counterparts. This suggests that this compound could have enhanced activity due to its lipophilic nature .

- Synthesis and Comparison with Analogues : Research comparing this compound with structurally similar morpholine derivatives showed that the presence of the trifluoromethyl group significantly impacts biological activity, enhancing efficacy in cellular assays .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl 2-(4-fluorophenyl)morpholine-4-carboxylate | C16H20FNO3 | Contains a fluorophenyl group |

| tert-Butyl 2-(3-chlorophenyl)morpholine-4-carboxylate | C16H20ClNO3 | Substituted with a chlorophenyl group |

| tert-Butyl 2-(phenyl)morpholine-4-carboxylate | C15H19NO3 | Lacks halogen substitution, affecting lipophilicity |

The unique trifluoromethyl substitution in this compound enhances its potential biological activity compared to these analogues, indicating a promising avenue for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.